molecular formula C10H19NO2S B13172027 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide

1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide

Cat. No.: B13172027
M. Wt: 217.33 g/mol
InChI Key: USHYGAAIXYGXRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{Bicyclo[222]octan-2-yl}ethane-1-sulfonamide is a chemical compound characterized by its unique bicyclic structureIts molecular formula is C10H19NO2S, and it has a molecular weight of 217.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide typically involves the reaction of bicyclo[2.2.2]octane derivatives with sulfonamide reagents. One common method includes the reaction of bicyclo[2.2.2]octan-2-yl derivatives with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The compound’s bicyclic structure allows for strong interactions with hydrophobic pockets in proteins, enhancing its binding affinity .

Comparison with Similar Compounds

Uniqueness: 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide is unique due to its sulfonamide functional group, which imparts distinct chemical reactivity and biological activity. This compound’s stability and versatility make it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H19NO2S

Molecular Weight

217.33 g/mol

IUPAC Name

1-(2-bicyclo[2.2.2]octanyl)ethanesulfonamide

InChI

InChI=1S/C10H19NO2S/c1-7(14(11,12)13)10-6-8-2-4-9(10)5-3-8/h7-10H,2-6H2,1H3,(H2,11,12,13)

InChI Key

USHYGAAIXYGXRD-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1CC2)S(=O)(=O)N

Origin of Product

United States

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